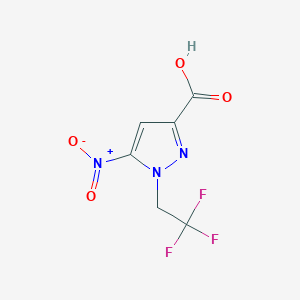
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that contains a pyrazole ring substituted with a nitro group, a trifluoroethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Carboxylation and Decarboxylation: The carboxylic acid group can undergo carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Trifluoroethyl halides, nucleophiles such as amines or thiols.
Carboxylation: Carbon dioxide under high pressure and temperature.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted pyrazoles: from nucleophilic substitution reactions.
Decarboxylated products: from decarboxylation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of novel heterocyclic compounds: The unique structure of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Enzyme inhibition studies: The compound can be used to study the inhibition of enzymes that interact with nitro or trifluoroethyl groups.
Medicine:
Drug development: The compound’s unique structure and functional groups make it a potential candidate for the development of new pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Material science: The compound’s unique properties can be exploited in the development of new materials with specific chemical or physical properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating binding and interaction.
Comparación Con Compuestos Similares
5-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the trifluoroethyl group, which may affect its lipophilicity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may affect its redox properties and reactivity.
5-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid: The amino group can participate in different chemical reactions compared to the nitro group.
Uniqueness: The presence of both the nitro group and the trifluoroethyl group in 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s biological activity and facilitate its use in various scientific research applications.
Propiedades
Número CAS |
1328640-37-4 |
|---|---|
Fórmula molecular |
C6H4F3N3O4 |
Peso molecular |
239.11 |
Nombre IUPAC |
5-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-4(12(15)16)1-3(10-11)5(13)14/h1H,2H2,(H,13,14) |
Clave InChI |
FMMIKTKCCZXOCC-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=C(N(N=C1C(=O)O)CC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















